molecular formula C13H16N2O2S B12729405 4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-methoxyphenyl)ethyl)-2-thioxo- CAS No. 88655-27-0

4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-methoxyphenyl)ethyl)-2-thioxo-

Cat. No.: B12729405
CAS No.: 88655-27-0
M. Wt: 264.35 g/mol
InChI Key: LVABZLVGGKQTPD-UHFFFAOYSA-N
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Description

4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-methoxyphenyl)ethyl)-2-thioxo- is a heterocyclic compound that features a pyrimidinone core with a thioxo group and a methoxyphenyl ethyl substituent

Preparation Methods

The synthesis of 4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-methoxyphenyl)ethyl)-2-thioxo- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thioxo Group: The thioxo group is typically introduced via a thiation reaction, where a carbonyl group is converted to a thiocarbonyl group using reagents such as Lawesson’s reagent or phosphorus pentasulfide.

    Attachment of the Methoxyphenyl Ethyl Group: This step often involves nucleophilic substitution or coupling reactions to attach the methoxyphenyl ethyl group to the pyrimidinone core.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-methoxyphenyl)ethyl)-2-thioxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common reagents and conditions used in these reactions include bases, acids, catalysts, and solvents like ethanol, dichloromethane, and dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-methoxyphenyl)ethyl)-2-thioxo- has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and biological activity. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Biological Studies: Researchers study the compound’s interactions with biological molecules, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other valuable chemicals or materials, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-methoxyphenyl)ethyl)-2-thioxo- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar compounds to 4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-methoxyphenyl)ethyl)-2-thioxo- include other pyrimidinone derivatives and thioxo-substituted heterocycles. These compounds may share similar chemical properties and biological activities but differ in their specific substituents and overall structure. Examples of similar compounds include:

    1,2,3,4-Tetrahydroisoquinoline Derivatives: These compounds have a similar tetrahydro structure and are studied for their biological activities.

    Thioxo-Substituted Pyrimidines: These compounds feature a thioxo group and are investigated for their potential therapeutic applications.

The uniqueness of 4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-methoxyphenyl)ethyl)-2-thioxo- lies in its specific combination of functional groups and substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

88655-27-0

Molecular Formula

C13H16N2O2S

Molecular Weight

264.35 g/mol

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-2-sulfanylidene-1,3-diazinan-4-one

InChI

InChI=1S/C13H16N2O2S/c1-17-11-4-2-10(3-5-11)6-8-15-9-7-12(16)14-13(15)18/h2-5H,6-9H2,1H3,(H,14,16,18)

InChI Key

LVABZLVGGKQTPD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCN2CCC(=O)NC2=S

Origin of Product

United States

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